4-Hydroxy-3-nitropyridine N-oxide CAS 31872-57-8 properties
4-Hydroxy-3-nitropyridine N-oxide CAS 31872-57-8 properties
This technical guide provides a comprehensive analysis of 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8) , a critical heterocyclic building block in medicinal chemistry.
A Versatile Scaffold for Heterocyclic Functionalization
Executive Summary
4-Hydroxy-3-nitropyridine N-oxide (also known as 1-hydroxy-3-nitro-4-pyridone) represents a high-value intermediate in the synthesis of bioactive pyridine derivatives.[1] Its unique structure combines three reactive features: a nucleophilic oxygen (N-oxide), an electrophilic directing group (nitro), and a tautomerizable hydroxyl group.[2] This "push-pull" electronic character makes it an essential scaffold for developing kinase inhibitors, antibacterial agents, and energetic materials.[2] This guide details its physicochemical profile, validated synthesis protocols, and reactivity mechanisms.[2]
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium between the N-oxide form and the N-hydroxy-4-pyridone form . In the solid state and polar solvents, the pyridone character often dominates, influencing its solubility and reactivity.[2]
| Property | Data |
| CAS Registry Number | 31872-57-8 |
| IUPAC Name | 4-Hydroxy-3-nitropyridine 1-oxide |
| Synonyms | 3-Nitro-4-pyridinol N-oxide; 1-Hydroxy-3-nitro-4-pyridone |
| Molecular Formula | C₅H₄N₂O₄ |
| Molecular Weight | 156.09 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 225–226 °C (dec.)[2][3][4] |
| pKa | ~3.2 (OH acidic proton) |
| Solubility | Soluble in DMSO, DMF, dilute alkali; sparingly soluble in water/ethanol |
Critical Note on Tautomerism: Researchers must recognize that while CAS 31872-57-8 is often drawn as the pyridine N-oxide, it frequently behaves as 1-hydroxy-3-nitro-4-pyridone in reaction mixtures.[2] This dictates the choice of solvent and base during alkylation reactions.[2]
Validated Synthesis Protocols
Two primary pathways exist for the synthesis of 4-Hydroxy-3-nitropyridine N-oxide. The Direct Nitration Route is preferred for scale-up due to higher yields and easier purification.[2]
Method A: Direct Nitration of 4-Hydroxypyridine N-oxide
This method leverages the activating effect of the N-oxide group to direct the nitro group to the 3-position.
Reagents:
Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool 20 mL of concentrated H₂SO₄ to 0–5 °C.
-
Addition: Slowly add 5.0 g of 4-hydroxypyridine N-oxide in small portions, maintaining the temperature below 10 °C.
-
Nitration: Dropwise add a mixture of fuming HNO₃ (4.0 mL) and H₂SO₄ (4.0 mL) over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70 °C for 3 hours. (Monitor by TLC; eluent 10% MeOH in DCM).[2]
-
Quench: Cool the mixture to room temperature and pour slowly onto 100 g of crushed ice.
-
Isolation: The product precipitates as a yellow solid.[2][7] Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from water or ethanol/water to yield the target compound (Yield: ~75-80%).[2]
Method B: N-Oxidation of 4-Hydroxy-3-nitropyridine
Used when the 3-nitro pyridine base is already available.
Protocol:
-
Dissolve 4-hydroxy-3-nitropyridine (CAS 5435-54-1) in glacial acetic acid.
-
Add 30% Hydrogen Peroxide (H₂O₂) (excess, typically 2-3 equivalents).[2]
-
Heat at 70–80 °C for 6–12 hours.
-
Concentrate under reduced pressure and recrystallize the residue.
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the direct nitration synthesis pathway.[8]
Reactivity & Mechanistic Insights
The versatility of CAS 31872-57-8 stems from its ability to undergo selective transformations at the C4 and N-oxide positions.
A. Conversion to 4-Chloro-3-nitropyridine N-oxide
The 4-hydroxy group is a "dummy" substituent that can be converted into a reactive leaving group (Cl).
-
Reagent: Phosphorus Oxychloride (POCl₃).[2]
-
Mechanism: The hydroxyl group attacks POCl₃, forming a phosphorodichloridate intermediate, which is then displaced by chloride.[2]
-
Utility: The resulting 4-chloro derivative is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) by amines, thiols, or alkoxides, allowing the rapid construction of diverse libraries.[2]
B. Selective Reduction
-
Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) yields 3-amino-4-hydroxypyridine N-oxide .[2]
-
Deoxygenation: Treatment with PCl₃ or Zn/AcOH removes the N-oxide oxygen, reverting the core to a pyridine base (4-hydroxy-3-nitropyridine).[2]
Reactivity Pathway Diagram
Figure 2: Divergent synthesis pathways from the parent scaffold.
Applications in Drug Discovery[3][9][10][11]
-
Kinase Inhibitor Scaffolds: The 3-amino-4-alkoxypyridine motif (derived from this scaffold) mimics the ATP-binding hinge region in many kinase inhibitors.
-
Peptidomimetics: The N-hydroxy-4-pyridone tautomer is structurally analogous to hydroxamic acids, making it a potential zinc-binding group (ZBG) for metalloprotease inhibitors (e.g., MMPs, histone deacetylases).[2]
-
Antibacterial Agents: Nitropyridine N-oxides have shown intrinsic activity against Gram-negative bacteria by interfering with bacterial respiration or DNA synthesis.[2]
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is hygroscopic and light-sensitive.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents and metallic powders (risk of exothermic decomposition).[2]
References
-
Synthesis and Properties: ChemicalBook. (2025).[2] "4-Hydroxy-3-nitropyridine N-oxide Properties and CAS 31872-57-8 Data."
-
N-Oxide Methodology: BenchChem. (2025).[2][7][11] "Historical Synthesis Methods of Nitropyridine N-Oxides." [2]
-
Safety Data: Thermo Fisher Scientific. (2025).[2] "Safety Data Sheet: 4-Hydroxy-3-nitropyridine N-oxide."
-
Reactivity Profile: R&D Chemicals. (2026). "Catalog Entry for CAS 31872-57-8."
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Trimethylolpropane trinonanoate | C33H62O6 | CID 31351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 31872-57-8 | CAS DataBase [m.chemicalbook.com]
- 5. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
